molecular formula C4H5ClF2N2 B13486310 3-(difluoromethyl)-1H-pyrazole hydrochloride

3-(difluoromethyl)-1H-pyrazole hydrochloride

Katalognummer: B13486310
Molekulargewicht: 154.54 g/mol
InChI-Schlüssel: OHCFGHWFPPVZFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-1H-pyrazole hydrochloride: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the difluoromethyl group in this compound enhances its chemical properties, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(difluoromethyl)-1H-pyrazole hydrochloride typically involves the difluoromethylation of pyrazole derivatives. One common method is the reaction of pyrazole with difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under basic conditions. The reaction is usually carried out in the presence of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethyl sulfoxide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves large-scale difluoromethylation processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of metal-based catalysts, such as copper or palladium, can further enhance the reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(Difluoromethyl)-1H-pyrazole hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique chemical properties make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of difluoromethyl groups on biological systems. It serves as a model compound to investigate the interactions of difluoromethylated molecules with enzymes and receptors .

Medicine: Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Wirkmechanismus

The mechanism of action of 3-(difluoromethyl)-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to enzymes and receptors, leading to increased biological activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Vergleich Mit ähnlichen Verbindungen

    3-(Trifluoromethyl)-1H-pyrazole hydrochloride: Contains a trifluoromethyl group instead of a difluoromethyl group.

    3-(Chloromethyl)-1H-pyrazole hydrochloride: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness: 3-(Difluoromethyl)-1H-pyrazole hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C4H5ClF2N2

Molekulargewicht

154.54 g/mol

IUPAC-Name

5-(difluoromethyl)-1H-pyrazole;hydrochloride

InChI

InChI=1S/C4H4F2N2.ClH/c5-4(6)3-1-2-7-8-3;/h1-2,4H,(H,7,8);1H

InChI-Schlüssel

OHCFGHWFPPVZFR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NN=C1)C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.